molecular formula C19H25N3O4S2 B2380526 N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-58-6

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2380526
CAS RN: 921995-58-6
M. Wt: 423.55
InChI Key: PHTSFGOXUNEPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Mechanism of Action

Target of Action

These targets often include enzymes and receptors that play crucial roles in various biochemical pathways .

Mode of Action

They can activate or inhibit biochemical pathways, stimulate or block receptors, and even alter the behavior of enzymes . The specific interactions depend on the structure of the thiazole derivative and the nature of its target .

Biochemical Pathways

These can include pathways related to inflammation, microbial infections, cancer, and more .

properties

IUPAC Name

N-cycloheptyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-26-16-8-10-17(11-9-16)28(24,25)22-19-21-15(13-27-19)12-18(23)20-14-6-4-2-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTSFGOXUNEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.